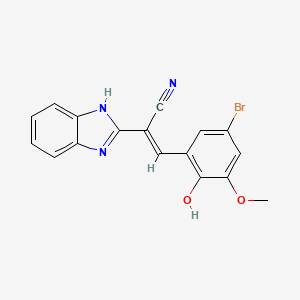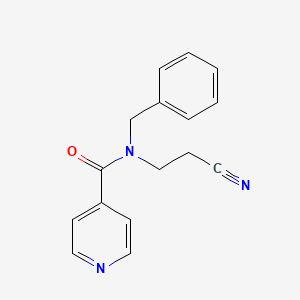
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the benzimidazole family and is known for its ability to inhibit certain enzymes that play a role in the development of various diseases. In
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile involves the inhibition of certain enzymes, including phosphodiesterase and tyrosine kinase. These enzymes play a role in the development of cancer and inflammation, and their inhibition can lead to the suppression of these processes. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its potential therapeutic properties.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and modulate the immune response. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile in lab experiments is its ability to selectively inhibit certain enzymes, making it a useful tool for studying the role of these enzymes in disease development. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are numerous future directions for research involving 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile. One area of interest is the development of new therapeutic applications for this compound, including its potential use in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on different cell types and tissues. Finally, the development of new synthesis methods for this compound may lead to improved yields and greater accessibility for researchers.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile involves a multi-step process that begins with the reaction of 2-aminobenzimidazole with 5-bromo-2-hydroxy-3-methoxybenzaldehyde. This reaction produces an intermediate product, which is then reacted with acrylonitrile to form the final product. The synthesis method has been optimized to produce high yields of the compound and has been extensively studied in the scientific literature.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile has been the subject of numerous scientific studies due to its potential therapeutic properties. This compound has been shown to inhibit the activity of certain enzymes that play a role in the development of cancer, inflammation, and other diseases. As a result, it has been studied as a potential treatment for various conditions, including cancer, arthritis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c1-23-15-8-12(18)7-10(16(15)22)6-11(9-19)17-20-13-4-2-3-5-14(13)21-17/h2-8,22H,1H3,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJBMCLRMLTMAX-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6105973.png)

![2-(3-butenoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6105990.png)
![2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol](/img/structure/B6105993.png)
![N-ethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6105998.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-sec-butyl-N-methylbenzenesulfonamide](/img/structure/B6106000.png)
![6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6106007.png)

![7-({[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6106030.png)
![1-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride](/img/structure/B6106031.png)
![(3-ethoxyphenyl)[(3-methylphenyl)(2-oxido-1,3,2-dioxaphospholan-2-yl)methyl]amine](/img/structure/B6106033.png)
![3,4-bis[(2-fluorobenzoyl)amino]benzoic acid](/img/structure/B6106038.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide](/img/structure/B6106042.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[2-(2-furyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6106052.png)